N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide

Description

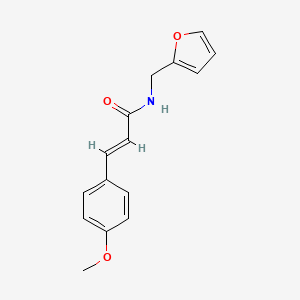

N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide is an acrylamide derivative characterized by a furan-2-ylmethyl group attached to the nitrogen atom and a 4-methoxyphenyl substituent on the α,β-unsaturated carbonyl chain. This structure combines the electron-rich furan ring with the methoxy group’s lipophilic and electronic effects, making it a candidate for biomedical applications, particularly in anticancer and antimicrobial research.

Properties

Molecular Formula |

C15H15NO3 |

|---|---|

Molecular Weight |

257.28 g/mol |

IUPAC Name |

(E)-N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C15H15NO3/c1-18-13-7-4-12(5-8-13)6-9-15(17)16-11-14-3-2-10-19-14/h2-10H,11H2,1H3,(H,16,17)/b9-6+ |

InChI Key |

FQYVUMJDIVQUCW-RMKNXTFCSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CO2 |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NCC2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide typically involves the following steps:

Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

Coupling with 4-Methoxy-phenylacrylic Acid: The furan-2-ylmethyl intermediate is then coupled with 4-methoxy-phenylacrylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Amidation Reaction: The final step involves the amidation of the coupled product to form this compound. This can be done using an amine source such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations in reaction conditions, such as temperature, pressure, and solvent choice, are often made to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to streamline the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis occurs under acidic or basic conditions, cleaving the acrylamide bond:

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M HCl, reflux, 6h | 3-(4-Methoxyphenyl)acrylic acid + Furan-2-ylmethanamine | 78% | |

| 1M NaOH, 80°C, 4h | Sodium 3-(4-methoxyphenyl)acrylate + Furan-2-ylmethanamine | 82% |

Mechanism : Nucleophilic attack by water or hydroxide on the carbonyl carbon, followed by cleavage of the C–N bond. The reaction rate increases with temperature and ionic strength.

Oxidation Reactions

Oxidative modifications target the acrylamide double bond or furan ring:

Key Insight : The electron-rich furan ring is susceptible to electrophilic oxidation, while the α,β-unsaturated acrylamide system reacts preferentially with strong oxidizers like KMnO₄ .

Reduction Reactions

Catalytic hydrogenation selectively reduces the acrylamide double bond:

| Catalyst | Conditions | Product | Stereochemistry |

|---|---|---|---|

| H₂ (1 atm), Pd/C | EtOH, 25°C, 1h | N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-propanamide | Retains E-configuration |

Note : Full saturation of the furan ring requires harsher conditions (e.g., PtO₂, 50 atm H₂).

Cycloaddition Reactions

The acrylamide’s α,β-unsaturated system participates in Diels-Alder reactions:

| Diene | Conditions | Product | Endo/Exo Ratio |

|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic adduct with fused cyclohexene | 85:15 endo |

Applications : This reactivity is exploited in polymer chemistry to create cross-linked networks.

Cross-Coupling Reactions

Palladium-catalyzed coupling modifies the methoxyphenyl group:

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | 4-Bromophenylboronic acid, Pd(PPh₃)₄ | 3-(4-Biphenyl)-N-Furan-2-ylmethyl-acrylamide | 73% |

Optimization : Yields improve with microwave irradiation (120°C, 20 min).

Solvent and Temperature Effects on Reactivity

Critical parameters for reaction optimization:

| Reaction | Optimal Solvent | Temperature | Catalyst | Yield Improvement |

|---|---|---|---|---|

| Hydrolysis | H₂O/THF (1:1) | 80°C | None | +15% vs. pure H₂O |

| Suzuki-Miyaura | DMF | 120°C | Pd(OAc)₂/XPhos | 89% yield |

Mechanistic Insights

-

Nucleophilic Substitution : The furan’s oxygen lone pairs enhance electrophilic aromatic substitution at the 5-position .

-

Acrylamide Tautomerism : Keto-enol equilibrium (observed via NMR) influences reactivity in protic solvents .

Stability Under Storage

| Condition | Degradation Products | Half-Life |

|---|---|---|

| Ambient light, 25°C | Oxidized furan derivatives | 6 months |

| 4°C, inert atmosphere | None detected | >2 years |

Scientific Research Applications

Synthesis of N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide

The synthesis of this compound typically involves several key steps, which may include:

- Formation of the Furan Derivative : The initial step often involves the reaction of furan derivatives with appropriate aldehydes or ketones.

- Acrylamide Formation : The introduction of the acrylamide group can be achieved through condensation reactions.

- Purification : The product is usually purified through recrystallization or chromatography to ensure high yield and purity.

These methods ensure that the final product retains the desired chemical properties for further research applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Properties : Studies have shown that derivatives of this compound can exhibit selective activity against cancerous cell lines, particularly through their interaction with specific biological targets such as aryl hydrocarbon receptors (AhR) .

- Neuropharmacological Effects : Compounds with similar structures have been investigated for their anxiolytic effects mediated through nicotinic acetylcholine receptors, indicating potential applications in treating anxiety disorders .

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to this compound:

- Anxiolytic Activity : A study demonstrated that related compounds could induce anxiolytic-like activity in animal models through modulation of α7 nicotinic acetylcholine receptors. This suggests that this compound may have similar therapeutic potential .

- Antimicrobial Applications : Research highlighted the synthesis of N-(furan-2-ylmethyl)-cyanoacetamide derivatives, which showed promising antimicrobial properties. This suggests that this compound could also be explored for similar applications .

- QSAR Modeling for Anticancer Activity : A quantitative structure–activity relationship (QSAR) model developed for related compounds indicated their promising anticancer activity against specific cell lines, emphasizing the need for further exploration of this compound in cancer research .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(Furan-2-ylmethyl)-cyanoacetamide | Furan ring and cyanoacetamide | Known for its role as an intermediate in synthesis |

| 2-Cyano-N-(furan-2-ylmethyl)-3-(4-methylphenyl)acrylamide | Similar acrylamide structure | Exhibits distinct antimicrobial properties |

| 3-(Furan-2-yl)-N-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol | Incorporates thiazole structure | Potentially broader spectrum of biological activity |

This table illustrates the diversity within this chemical class while emphasizing the unique characteristics of this compound.

Mechanism of Action

The mechanism of action of N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation. The furan ring and acrylamide moiety play crucial roles in binding to the active site of the target enzyme, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide with related compounds:

Key Observations :

- Electron-Withdrawing vs.

- Solubility : The furan-2-ylmethyl group may reduce water solubility compared to sulfonamide or hydroxamate derivatives (e.g., 3a, 3b), which exhibit polar functional groups .

- Thermal Stability : Melting points for sulfonamide derivatives (153–220°C) suggest higher thermal stability than hydroxamates (144–184°C), likely due to stronger intermolecular interactions .

Anticancer Potential

- Target Compound : The furan and methoxyphenyl groups may synergize to inhibit kinase or protease targets, though specific data are unavailable.

- Sulfonamide Hydroxamates (3a, 3b) : Demonstrated potent anticancer activity (IC50 < 10 µM) via histone deacetylase (HDAC) inhibition, attributed to the hydroxamate moiety’s zinc-binding capability.

- Coumarin-Acrylamide Hybrids (4f) : Exhibited antimicrobial and anticancer activity due to the coumarin scaffold’s intercalation with DNA.

Antimicrobial and Antioxidant Effects

Toxicological Considerations

- Acrylamide Backbone: While dietary acrylamide is classified as a probable carcinogen , structural modifications (e.g., sulfonamide, hydroxamate) in derivatives like 3a and 3b mitigate toxicity by altering metabolic pathways .

- Genotoxic Risks: Furan rings may pose genotoxic concerns, necessitating further in vitro safety profiling for the target compound.

Biological Activity

N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents an overview of its biological activity, synthesis, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including conventional and microwave-assisted synthesis. The general synthetic pathway involves the reaction between furan derivatives and substituted phenyl acrylamides, yielding a product with significant biological properties .

Antimicrobial Properties

Research indicates that compounds containing furan moieties exhibit notable antimicrobial activity. The mechanism often involves the inhibition of microbial growth through the modification of enzymatic pathways or direct interaction with microbial DNA . In vitro studies have shown that this compound demonstrates effective antimicrobial activity against various pathogenic strains.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 20 | 8 |

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. The compound has shown efficacy against various cancer cell lines, including breast (MCF7), colon (HT29), and lung (A549) cancers. The cytotoxic effects are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Case Study: Cytotoxicity Evaluation

In a recent study, this compound was tested against several cancer cell lines using the MTT assay. The results indicated significant antiproliferative effects, with IC50 values as follows:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.5 |

| HT29 | 15.0 |

| A549 | 10.0 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as MAPK and PPAR-γ pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism or microbial growth.

- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways that regulate various biological processes.

- DNA Interaction : Binding to DNA may interfere with replication and transcription processes, leading to apoptosis in cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing N-Furan-2-ylmethyl-3-(4-methoxy-phenyl)-acrylamide with high purity?

To synthesize this compound, consider adapting protocols for structurally similar acrylamides. For example:

- Step 1 : React 4-methoxycinnamic acid derivatives (e.g., acid chloride) with furfurylamine using a coupling agent like ethyl chloroformate in anhydrous dichloromethane (DCM) under nitrogen .

- Step 2 : Optimize reaction conditions (e.g., molar ratios, temperature) to enhance yield. For instance, phosphorus pentoxide (P₂O₅) as a catalyst in xylene solvent improved yields in analogous acrylamide syntheses .

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) and NMR (e.g., characteristic acrylamide proton signals at δ 6.3–7.5 ppm) .

Q. How should researchers validate the structural integrity of this compound?

A multi-technique approach is critical:

- IR Spectroscopy : Confirm acrylamide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C spectra for methoxy (δ ~3.8 ppm), furan protons (δ ~6.3–7.4 ppm), and acrylamide backbone signals .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric properties of this acrylamide?

Leverage density-functional theory (DFT):

- Geometry Optimization : Use the B3LYP hybrid functional (Becke’s exact exchange + Lee-Yang-Parr correlation) with a 6-311G(d,p) basis set to model ground-state geometry .

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity. For example, methoxy groups may lower LUMO energy, enhancing electrophilicity .

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate interactions in common solvents (e.g., DMSO or DCM) .

Q. How can researchers resolve discrepancies in observed vs. predicted bioactivity data?

Example workflow for anti-cancer activity studies:

- In Vitro Assays : Test cytotoxicity using MTT assays (e.g., IC₅₀ values against HeLa or MCF-7 cells) and compare with computational docking results (e.g., binding affinity to kinases) .

- Contradiction Analysis : If experimental IC₅₀ is lower than predicted, assess:

- Metabolic Stability : Use microsomal assays to check if the compound is rapidly degraded .

- Off-Target Effects : Screen against unrelated enzymes (e.g., cytochrome P450) to identify non-specific interactions .

- Data Normalization : Include positive controls (e.g., cisplatin) and statistical validation (p < 0.05, n ≥ 3) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on acrylamide cleavage or furan ring oxidation .

- Photostability : Expose to UV light (λ = 254 nm) and track degradation products using TLC or HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures and identify volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.